

environmental fate and degradation of tert-butyl methyl sulfoxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl methyl sulfoxide*

Cat. No.: B084855

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Degradation of **tert-Butyl Methyl Sulfoxide**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the environmental fate and degradation of **tert-butyl methyl sulfoxide** (TBMSO). Drawing upon established principles of environmental chemistry and microbiology, this document synthesizes available data and provides expert insights into the anticipated behavior of TBMSO in various environmental compartments. The guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's environmental lifecycle.

Part 1: Introduction to **tert-Butyl Methyl Sulfoxide (TBMSO)**

1.1. Chemical Identity and Physicochemical Properties

Tert-butyl methyl sulfoxide (TBMSO), with the chemical formula C₅H₁₂OS, is an organosulfur compound.^[1] Its structure, featuring a sulfoxide group flanked by a bulky tert-butyl group and a methyl group, dictates its chemical reactivity and physical properties.^[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **tert-Butyl Methyl Sulfoxide**

Property	Value	Reference
Molecular Formula	C5H12OS	[1]
Molecular Weight	120.22 g/mol	[1]
CAS Number	14094-11-2	[1]
Boiling Point	64 - 66 °C	[3]
Water Solubility	Data not readily available, but expected to have some miscibility due to the polar sulfoxide group.	
Vapor Pressure	Data not readily available, but expected to be volatile.	[3]
Log Kow (Octanol-Water Partition Coefficient)	0.88 (for a related compound)	[4]

1.2. Industrial Uses and Potential Environmental Release Pathways

While specific large-scale industrial applications of TBMSO are not widely documented, sulfoxides, in general, are utilized in various chemical syntheses and as intermediates in the pharmaceutical and agrochemical industries. The polarity of TBMSO is lower than that of its less sterically hindered counterpart, dimethyl sulfoxide (DMSO).[\[2\]](#) Potential environmental release pathways for TBMSO could include industrial wastewater discharges, accidental spills, and volatilization from manufacturing facilities. A Safety Data Sheet for TBMSO indicates that it is not expected to be hazardous to the environment and that persistence is unlikely, suggesting it is degradable in wastewater treatment plants.[\[3\]](#)

1.3. Rationale for Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of any chemical is crucial for assessing its potential environmental risk. For TBMSO, the presence of both a bulky, recalcitrant tert-butyl group and a polar, reactive sulfoxide group presents an interesting case for investigation. The tert-butyl group can confer resistance to microbial degradation, as seen with compounds like methyl tert-butyl ether (MTBE), while the sulfoxide moiety can be susceptible to both oxidation

and reduction.[5][6] Therefore, a thorough understanding of its degradation pathways is essential for predicting its persistence, mobility, and potential for bioaccumulation in the environment.

Part 2: Environmental Fate of TBMSO

2.1. Environmental Distribution and Transport

The environmental distribution of TBMSO will be governed by its physicochemical properties.

- Volatility and Atmospheric Fate: With a relatively low boiling point, TBMSO is expected to be volatile.[3] Once in the atmosphere, it is likely to react with photochemically produced hydroxyl radicals. For a related compound, the half-life for this reaction is estimated to be 2.3 days, suggesting that atmospheric degradation is a relevant fate process.[4]
- Water Solubility and Mobility in Aquatic Systems: The sulfoxide group imparts polarity to the molecule, suggesting some degree of water solubility. This would facilitate its transport in aquatic environments.
- Soil Adsorption/Desorption Behavior: The mobility of TBMSO in soil will depend on its adsorption to soil organic matter. While a specific Koc value is not available, its expected water solubility suggests it may be mobile in soil and have the potential to leach into groundwater.[4]

2.2. Abiotic Degradation Pathways

Abiotic degradation processes are crucial in determining the ultimate fate of TBMSO in the environment.

- 2.2.1. Photodegradation: Direct photolysis of TBMSO may occur if it absorbs light in the environmentally relevant UV spectrum. Indirect photodegradation, mediated by reaction with hydroxyl radicals and other reactive oxygen species generated in sunlit surface waters, is also a likely degradation pathway.
- 2.2.2. Hydrolysis: The ether linkage in the analogous compound MTBE is known to undergo acid-catalyzed hydrolysis to produce tert-butyl alcohol (TBA) and methanol.[7][8] While TBMSO does not have an ether linkage, the carbon-sulfur bonds could be susceptible to

hydrolysis under certain environmental pH and temperature conditions, although this is generally a slow process for sulfoxides.

- 2.2.3. Oxidation by Reactive Oxygen Species: The sulfoxide group in TBMSO can be oxidized to the corresponding sulfone, tert-butyl methyl sulfone. This oxidation can be initiated by hydroxyl radicals ($\cdot\text{OH}$), which are ubiquitous in the environment.^[9] The reaction of DMSO with hydroxyl radicals to form methanesulfenic acid and subsequently methanesulfonate is well-documented and serves as a model for the potential oxidation of TBMSO.^{[9][10][11]}

2.3. Biotic Degradation Pathways

Microbial degradation is often the primary mechanism for the removal of organic compounds from the environment. While no studies have specifically reported on the microbial degradation of TBMSO, we can infer potential pathways from the extensive research on the biodegradation of MTBE and DMSO.

- 2.3.1. Aerobic Microbial Degradation: Under aerobic conditions, the degradation of TBMSO is likely initiated by monooxygenase enzymes.^[6] These enzymes can attack either the tert-butyl or the methyl group.
 - Role of Monooxygenases: The degradation of MTBE is often initiated by a cytochrome P-450 monooxygenase that hydroxylates the methyl group, leading to the formation of tert-butyl formate (TBF), which is then hydrolyzed to TBA.^[5] A similar initial hydroxylation of the methyl group of TBMSO could lead to an unstable intermediate that rearranges to form tert-butyl sulfenic acid and formaldehyde. Alternatively, monooxygenases could oxidize the sulfur atom to form tert-butyl methyl sulfone. The degradation of DMS to DMSO is also catalyzed by monooxygenases.^[12]
 - Potential Intermediates: Based on the degradation pathways of related compounds, potential aerobic degradation intermediates of TBMSO include tert-butyl methyl sulfone, tert-butanol, and methanesulfonic acid.
- 2.3.2. Anaerobic Microbial Degradation: Under anaerobic conditions, the degradation of MTBE is generally much slower than under aerobic conditions.^[5] For TBMSO, a potential anaerobic pathway is the reduction of the sulfoxide group to form tert-butyl methyl sulfide.

Methionine sulfoxide reductases are enzymes known to catalyze the reduction of sulfoxides and could potentially be involved in such a transformation.[13]

Part 3: Experimental Protocols for Studying TBMSO Degradation

To empirically determine the environmental fate of TBMSO, laboratory studies are essential. The following section outlines protocols for key experiments.

3.1. Aerobic Biodegradation Study Protocol

This protocol is designed to assess the biodegradability of TBMSO in an aqueous environment.

Step-by-Step Methodology:

- Microcosm Preparation:
 - Collect water and sediment samples from a relevant, unpolluted environmental source.
 - In a series of replicate flasks, combine a known volume of site water and a measured amount of sediment to create a slurry.
 - Prepare sterile control flasks by autoclaving the water and sediment.
 - Prepare an abiotic control with sodium azide to inhibit microbial activity.
- Spiking and Incubation:
 - Spike the test and abiotic control flasks with a known concentration of TBMSO.
 - Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) with shaking to ensure aerobic conditions.
- Sampling:
 - At regular time intervals, sacrifice replicate flasks from both the test and control groups.
 - Separate the aqueous and sediment phases for analysis.

- Analysis:
 - Extract TBMSO and its potential degradation products from the aqueous and sediment phases using an appropriate method (e.g., solid-phase extraction).
 - Analyze the extracts using GC-MS or HPLC-MS to determine the concentration of TBMSO and identify any transformation products.

3.2. Abiotic Degradation Study Protocol: Photolysis

This protocol assesses the degradation of TBMSO due to direct and indirect photolysis in water.

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare aqueous solutions of TBMSO in purified water.
 - For indirect photolysis studies, include photosensitizers such as nitrate or humic acids.
- Irradiation:
 - Place the solutions in quartz tubes to allow for UV light penetration.
 - Irradiate the samples using a light source that simulates natural sunlight.
 - Include dark controls to account for any non-photolytic degradation.
- Actinometry:
 - Use a chemical actinometer to measure the light intensity to allow for the calculation of quantum yield.
- Analysis:
 - At various time points, analyze the samples for the concentration of TBMSO using HPLC or GC-MS.

3.3. Analytical Methodology for TBMSO and its Degradation Products

Accurate quantification of TBMSO and its metabolites is critical for degradation studies.

- 3.3.1. Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting and concentrating organic compounds from aqueous samples.[14] A suitable sorbent material should be chosen based on the polarity of TBMSO and its expected degradation products.
- 3.3.2. Instrumental Analysis:
 - Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[15] Derivatization may be necessary for more polar degradation products.
 - High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is well-suited for the analysis of more polar and non-volatile compounds and can often be performed without derivatization.[14]

Part 4: Data Interpretation and Environmental Risk Considerations

4.1. Interpreting Degradation Kinetics

The data from degradation studies can be used to determine the degradation rate and half-life of TBMSO under specific environmental conditions. This is typically done by fitting the concentration versus time data to a first-order or other appropriate kinetic model.

4.2. Identification of Transformation Products and Pathway Elucidation

The identification of degradation products using techniques like GC-MS and HPLC-MS is crucial for elucidating the degradation pathway. This information helps in understanding the mechanism of degradation and the potential for the formation of more persistent or toxic intermediates.

4.3. Ecotoxicological Considerations of TBMSO and its Metabolites

While the parent compound TBMSO may have low toxicity, its degradation products could be more harmful. For example, the degradation of MTBE can lead to the formation of TBA, which has its own toxicological profile.[\[16\]](#) Therefore, an assessment of the ecotoxicity of both TBMSO and its major degradation products is necessary for a complete environmental risk assessment.

4.4. Conclusion and Future Research Directions

The environmental fate and degradation of **tert-butyl methyl sulfoxide** are complex processes that are not yet fully understood. Based on the available data for structurally related compounds, it is anticipated that TBMSO will undergo both abiotic and biotic degradation in the environment, with microbial oxidation of the sulfoxide group and the methyl group being likely primary degradation pathways. Persistence is expected to be unlikely.[\[3\]](#)

Future research should focus on:

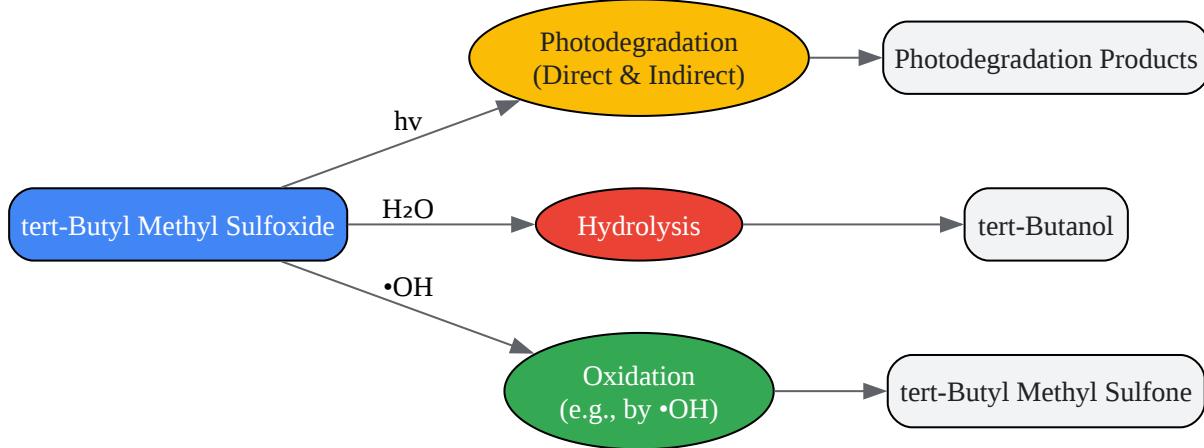
- Performing definitive laboratory studies to determine the rates and pathways of TBMSO degradation under various environmental conditions.
- Identifying the specific microorganisms and enzymes responsible for the biodegradation of TBMSO.
- Investigating the environmental occurrence of TBMSO to assess real-world exposure levels.
- Conducting ecotoxicological studies on TBMSO and its primary degradation products to fully characterize its environmental risk.

By addressing these research gaps, a more complete and accurate picture of the environmental fate of **tert-butyl methyl sulfoxide** can be developed.

Part 5: References

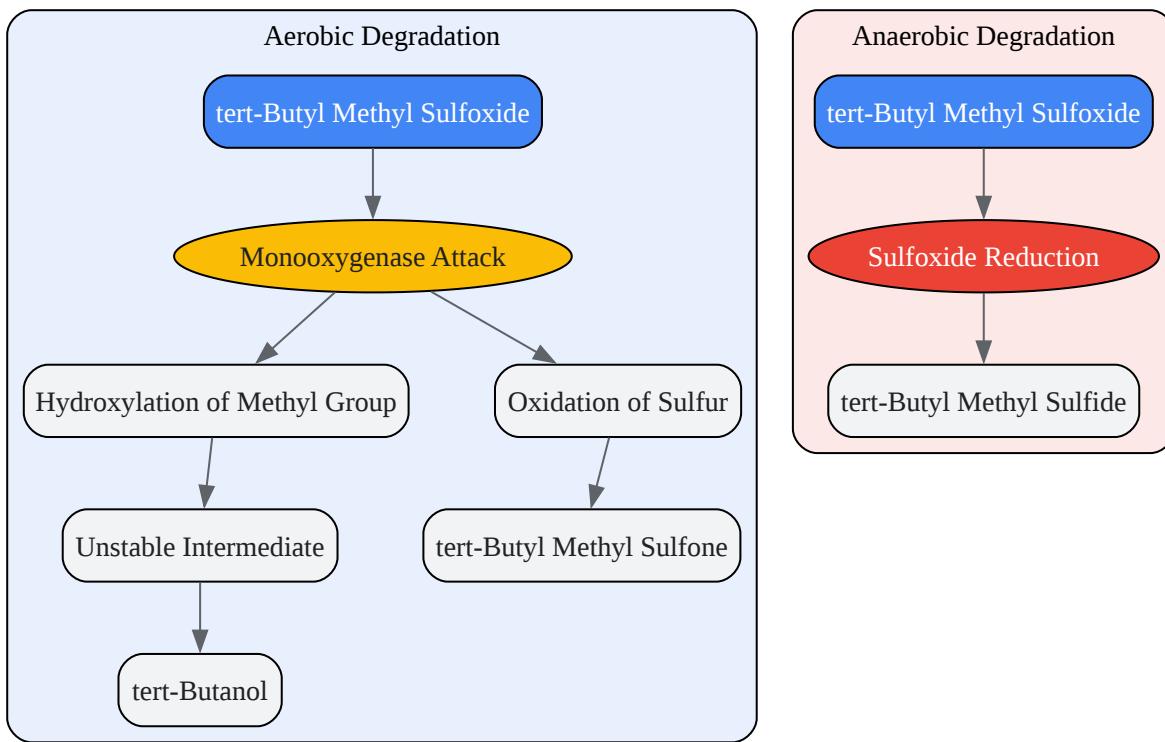
- Fisher Scientific. (n.d.). MSDS. UMD. Retrieved from [\[Link\]](#)
- Radding, S. B., Liu, D. H., Johnson, H. L., & Mill, T. (1977). Review of the Environmental Fate of Selected Chemicals. Office of Toxic Substances; Stanford Research Institute Stanford University.

- Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [\[Link\]](#)
- Schmidt, T. C., Schirmer, M., Weiß, H., & Haderlein, S. B. (2004). Microbial degradation of methyl tert-butyl ether and tert-butyl alcohol in the subsurface. *Journal of Contaminant Hydrology*, 70(3-4), 173–203.
- O'Reilly, K. T., Moir, M. E., Taylor, C. D., Smith, C. A., & Hyman, M. R. (2001). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. *Environmental Science & Technology*, 35(19), 3954–3961.
- Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). Retrieved from [\[Link\]](#)
- Sharifi-Rad, J., et al. (2021). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. *Foods*, 10(7), 1647.
- ResearchGate. (n.d.). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. Retrieved from [\[Link\]](#)
- Schäfer, H. G. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. *Journal of Experimental Botany*, 61(2), 315–328.
- Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. *Journal of Physical and Chemical Reference Data*, 7(2), 383–415.
- P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move an. Retrieved from [\[Link\]](#)
- MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [\[Link\]](#)

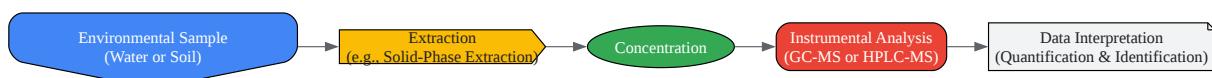

- International Journal of Environmental Science and Technology. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites.
- PubMed. (2012). Biodegradation of methyl tert-butyl ether using bacterial strains. Retrieved from [\[Link\]](#)
- ResearchGate. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Retrieved from [\[Link\]](#)
- PubMed. (2025). Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine. Retrieved from [\[Link\]](#)
- College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [\[Link\]](#)
- U.S. Geological Survey. (n.d.). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Retrieved from [\[Link\]](#)
- Office of Environmental Health Hazard Assessment. (1999). Expedited Evaluation of Risk Assessment for Tertiary Butyl Alcohol in Drinking Water.
- U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [\[Link\]](#)
- Frontiers. (2021). Structural and Mechanistic Insights Into Dimethylsulfoxide Formation Through Dimethylsulfide Oxidation. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **tert-Butyl methyl sulfoxide.** PubChem. Retrieved from [\[Link\]](#)
- ACS Publications. (2023). Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral

Sulfoxides. ACS Catalysis.

- PubMed. (1995). Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical. Retrieved from [\[Link\]](#)
- Fisher Scientific. (2025). tert-Butyl methyl sulfide - SAFETY DATA SHEET.
- Oriental Journal of Chemistry. (2016). Biocatalytic Oxidation of Sulfides to Sulfones.
- PubMed. (1985). Production of formaldehyde and acetone by hydroxyl-radical generating systems during the metabolism of tertiary butyl alcohol. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). **tert-Butyl methyl sulfoxide**. NIST WebBook. Retrieved from [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu.
- Purdue e-Pubs. (n.d.). Quantitation of the Hydroxyl Radical by Reaction with Dimethyl Sulfoxide.
- CORE. (n.d.). Quantitation of the Hydroxyl Radical by Reaction with Dimethyl Sulfoxide.
- PubMed Central. (2018). Methionine Sulfoxide Reductases Contribute to Anaerobic Fermentative Metabolism in *Bacillus cereus*.
- National Center for Biotechnology Information. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1).
- PEARL. (2018). Bacterial Metabolism of C1 Sulfur Compounds.
- Semantic Scholar. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1).
- MDPI. (n.d.). Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water.


- ResearchGate. (2025). (PDF) Ti₂O₃/TiO₂-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water.
- PubMed. (2004). Photodegradation of Bensulfuron-Methyl on Soil Surface.

Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed abiotic degradation pathways for **tert-butyl methyl sulfoxide**.

[Click to download full resolution via product page](#)

Caption: Inferred biotic degradation pathways for **tert-butyl methyl sulfoxide**.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for TBMSO and its degradation products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tert-Butyl methyl sulfoxide | C5H12OS | CID 139684 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Fisher Scientific - MSDS [www2.atmos.umd.edu]
- 5. Microbial degradation of methyl tert-butyl ether and tert-butyl alcohol in the subsurface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Quantitation of the Hydroxyl Radical by Reaction with Dimethyl Sulfoxide" by Melissa G. Steiner and Charles F. Babbs [docs.lib.psu.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Frontiers | Structural and Mechanistic Insights Into Dimethylsulfoxide Formation Through Dimethylsulfide Oxidation [frontiersin.org]
- 13. Methionine Sulfoxide Reductases Contribute to Anaerobic Fermentative Metabolism in *Bacillus cereus* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. employees.csbsju.edu [employees.csbsju.edu]
- 15. env.go.jp [env.go.jp]
- 16. Expedited Evaluation of Risk Assessment for Tertiary Butyl Alcohol in Drinking Water - OEHHA [oehha.ca.gov]

- To cite this document: BenchChem. [environmental fate and degradation of tert-butyl methyl sulfoxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084855#environmental-fate-and-degradation-of-tert-butyl-methyl-sulfoxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com